molecular formula C12H11BrN2S B8449650 4-[(4-Amino-2-bromophenylthio)methyl]pyridine

4-[(4-Amino-2-bromophenylthio)methyl]pyridine

Cat. No. B8449650
M. Wt: 295.20 g/mol
InChI Key: QUQQSVPIMQFWKY-UHFFFAOYSA-N
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Patent
US05952325

Procedure details

4-[(2-Bromo-4-nitrophenylthio)methyl]pyridine (D14) (0.800 g, 2.56 mmol) was dissolved in ethanol (40 ml) and heated to 60° C. with stifling. A solution of tin (II) chloride (1.696 g, 8.96 mmol) in conc. HCl (8 ml) was then added dropwise. The reaction mixture was heated under reflux for 2 h, then allowed to cool, diluted with water (40 ml) and basified to pH14 by the addition of 10% sodium hydroxide. The reaction mixture was concentrated in vacuo and the aqueous residue was extracted with dichloromethane (2×70 ml). The combined organic layers were then dried (Na2SO4) and evaporated under reduced pressure to give the title compound as a brown oil, which was dried in vacuo (0.670 g, 93%).
Name
4-[(2-Bromo-4-nitrophenylthio)methyl]pyridine
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.696 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[S:11][CH2:12][C:13]1[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=1.[Sn](Cl)Cl.[OH-].[Na+]>C(O)C.Cl.O>[NH2:8][C:6]1[CH:5]=[CH:4][C:3]([S:11][CH2:12][C:13]2[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=2)=[C:2]([Br:1])[CH:7]=1 |f:2.3|

Inputs

Step One
Name
4-[(2-Bromo-4-nitrophenylthio)methyl]pyridine
Quantity
0.8 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)[N+](=O)[O-])SCC1=CC=NC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.696 g
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
8 mL
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
the aqueous residue was extracted with dichloromethane (2×70 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were then dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C=C1)SCC1=CC=NC=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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